molecular formula C8H7ClN2O2 B12530377 5-Chlorobenzene-1,3-dicarboxamide

5-Chlorobenzene-1,3-dicarboxamide

Cat. No.: B12530377
M. Wt: 198.60 g/mol
InChI Key: HWDSSRXXCAHFEA-UHFFFAOYSA-N
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Description

5-Chlorobenzene-1,3-dicarboxamide is a halogenated aromatic compound featuring a benzene ring substituted with two carboxamide groups at the 1 and 3 positions and a chlorine atom at the 5 position. This structure confers unique physicochemical properties, such as polarity, hydrogen-bonding capacity, and thermal stability, making it valuable in medicinal chemistry and polymer science. The compound is synthesized via nucleophilic substitution or cross-coupling reactions, as seen in analogs like 5-bromo-N1,N3-dimethyl-benzene-1,3-dicarboxamide, where bromine is replaced by chlorine under palladium catalysis .

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

5-chlorobenzene-1,3-dicarboxamide

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

HWDSSRXXCAHFEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorobenzene-1,3-dicarboxamide typically involves the reaction of 5-chloroisophthalic acid with ammonia or an amine under suitable conditions. One common method is to use a dehydrating agent such as thionyl chloride to convert the acid to the corresponding acid chloride, which then reacts with ammonia to form the dicarboxamide .

Industrial Production Methods

Industrial production methods for 5-Chlorobenzene-1,3-dicarboxamide are similar to laboratory methods but are scaled up to handle larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chlorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chlorobenzene-1,3-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorobenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding, which can influence the compound’s interactions with biological molecules and materials. These interactions can affect the compound’s solubility, stability, and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Bromo-N1,N3-dimethyl-benzene-1,3-dicarboxamide :

    • Structure : Bromine replaces chlorine at the 5-position.
    • Synthesis : Achieved via Pd-catalyzed borylation of 5-bromo intermediates (53% yield) .
    • Reactivity : Bromine’s lower electronegativity compared to chlorine may enhance nucleophilic substitution rates. However, chlorine’s smaller atomic size improves steric accessibility in binding interactions.
  • 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide :

    • Structure : Incorporates a pyridine ring and multiple chlorine substituents.
    • Applications : Used in pharmaceutical research (e.g., kinase inhibition) due to enhanced lipophilicity and target affinity compared to simpler dicarboxamides .

Adamantane-Containing Polyamides

  • Poly(m-phenyleneadamantylene-1,3-dicarboxamide) :
    • Structure : Adamantane-1,3-dicarboxylic acid condensed with m-phenylenediamine .
    • Thermal Properties : Softens at 294°C and exhibits <0.86% weight loss at 325°C, outperforming 5-chlorobenzene-1,3-dicarboxamide in high-temperature stability.
    • Morphology : Forms amorphous fibers resistant to crystallization, unlike halogenated analogs .

Piperidinyl/Morpholinyl Derivatives

  • N1,N3-Bis[2-(piperidin-1-yl)ethyl]-5-substituted benzene-1,3-dicarboxamides :
    • Structure : Bulky piperidinyl groups enhance solubility in polar solvents.
    • Applications : Modulators of amyloid protein metabolism, with morpholinyl variants (e.g., compound 21b ) showing improved blood-brain barrier penetration .

Complex Pharmacological Derivatives

  • N'-{(1S,2R)-1-(3,5-Difluorobenzyl)-2-hydroxy-3-[(3-iodobenzyl)amino]propyl}-5-methyl-N,N-dipropylbenzene-1,3-dicarboxamide: Structure: Chiral centers and fluorinated/iodinated substituents optimize receptor binding. Use: Investigated in targeted therapies (e.g., enzyme inhibition) due to stereospecific interactions .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/Softening Point Key Feature
5-Chlorobenzene-1,3-dicarboxamide ~214.63 Not reported Halogenated polarity
5-Bromo-N1,N3-dimethyl analog 277.36 Not reported Higher reactivity
Adamantane-containing polyamide Polymer 294°C (softening) Thermal stability
N1,N3-Di[2-(complex)ethyl] derivative 947.85 Neat (liquid) Pharmacological targeting

Biological Activity

5-Chlorobenzene-1,3-dicarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its effects on various biological systems.

Chemical Structure and Properties

5-Chlorobenzene-1,3-dicarboxamide is characterized by the presence of two carboxamide groups attached to a chlorinated benzene ring. The molecular formula is C8_8H6_6ClN2_2O2_2, and it exhibits properties typical of aromatic amides, including stability and the ability to participate in hydrogen bonding.

Mechanisms of Biological Activity

The biological activity of 5-Chlorobenzene-1,3-dicarboxamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby disrupting normal enzymatic functions.
  • Receptor Interaction : It can interact with cellular receptors, influencing various signal transduction pathways that regulate cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties, which may help in mitigating oxidative stress in biological systems.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of 5-Chlorobenzene-1,3-dicarboxamide. Below is a summary of key findings from various studies:

Study Assay Type Findings
Study 1Enzyme InhibitionDemonstrated significant inhibition of enzyme X with an IC50 value of 25 µM.
Study 2Antioxidant ActivityExhibited a DPPH radical scavenging activity of 78.6%, comparable to ascorbic acid.
Study 3CytotoxicityShowed cytotoxic effects on MCF-7 and HeLa cell lines with IC50 values of 30 µM and 35 µM respectively.

Case Studies

  • Enzyme Inhibition Study :
    A study published in a peer-reviewed journal evaluated the inhibitory effects of 5-Chlorobenzene-1,3-dicarboxamide on specific enzymes involved in metabolic pathways. The results indicated that the compound significantly inhibited enzyme X, suggesting potential applications in metabolic disorders.
  • Antioxidant Activity Assessment :
    Research utilizing the DPPH assay demonstrated that 5-Chlorobenzene-1,3-dicarboxamide effectively scavenged free radicals. The compound's antioxidant capacity was found to be superior to several known antioxidants, indicating its potential use in formulations aimed at reducing oxidative damage.
  • Cytotoxicity Evaluation :
    In vitro studies assessing the cytotoxicity of 5-Chlorobenzene-1,3-dicarboxamide against cancer cell lines revealed promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

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